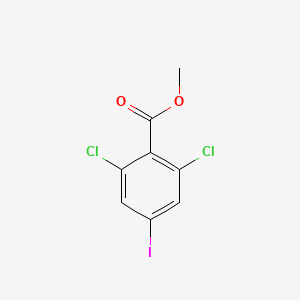

Methyl 2,6-dichloro-4-iodobenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2,6-dichloro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQMCRSLVDSVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609070 | |

| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098619-73-8 | |

| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 2,6 Dichloro 4 Iodobenzoate

Established Synthetic Routes for the Ester Core

The traditional synthesis of Methyl 2,6-dichloro-4-iodobenzoate typically involves a two-step process: the formation of the substituted benzoic acid followed by its esterification.

Esterification of Substituted Benzoic Acids

The final step in many synthetic sequences is the conversion of the corresponding carboxylic acid, 2,6-dichloro-4-iodobenzoic acid, to its methyl ester. The Fischer esterification is a classic and widely employed method for this transformation. masterorganicchemistry.comwikipedia.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com

For instance, a general procedure for the synthesis of a similar compound, methyl 2-iodobenzoate, involves stirring 2-iodobenzoic acid in methanol with the slow addition of concentrated sulfuric acid at room temperature, followed by heating. chemicalbook.com After workup, which includes extraction and washing, the crude product is purified, often by silica (B1680970) gel column chromatography, to yield the desired methyl ester. chemicalbook.com A near-quantitative yield (99%) has been reported for this specific esterification. chemicalbook.com

Alternative esterification methods exist, such as those utilizing dialkyl dicarbonates in the presence of a Lewis acid catalyst, or sonochemical methods with polymer-supported reagents, which can be beneficial for substrates with sensitive functional groups. organic-chemistry.org

Halogenation Strategies for Polyhalogenated Benzoates

The introduction of multiple halogen atoms onto a benzene (B151609) ring requires careful consideration of directing effects and reaction conditions.

Chlorination: The direct chlorination of a benzoate (B1203000) precursor can be achieved using various chlorinating agents. For example, the chlorination of ethyl 4-hydroxybenzoate (B8730719) is accomplished using sulfuryl chloride, leading to the formation of ethyl 3,5-dichloro-4-hydroxybenzoate. orgsyn.org Similarly, the chlorination of 2,6-dichlorobenzal chloride to produce 2,6-dichlorobenzoic acid can be carried out with chlorine gas in the presence of a Lewis acid catalyst. google.com

Iodination: Iodination of an aromatic ring is often accomplished through electrophilic substitution reactions. A common method involves the use of iodine in the presence of an oxidizing agent. For the synthesis of iodinated benzoic acids, methods such as the diazotization of an aminobenzoic acid followed by treatment with potassium iodide (a Sandmeyer reaction) are frequently used. wikipedia.orgchemicalbook.comorgsyn.org For instance, 2-iodobenzoic acid is commonly synthesized from anthranilic acid via this route. wikipedia.orgchemicalbook.com

The synthesis of the specific precursor, 2,6-dichloro-4-iodobenzoic acid, would likely involve a multi-step sequence. One plausible route begins with the nitration of 2,6-dichlorobenzoic acid to yield 2,6-dichloro-3-nitrobenzoic acid. patsnap.com This intermediate can then be subjected to further transformations to introduce the iodine at the 4-position, potentially involving reduction of the nitro group to an amine, followed by a Sandmeyer reaction.

Novel Approaches in the Synthesis of this compound and Analogues

Modern synthetic organic chemistry offers more advanced and efficient methods for the construction of highly substituted aromatic compounds.

Transition Metal-Catalyzed Coupling Reactions for Aryl Halide Incorporation

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are powerful tools for creating complex aromatic structures. beilstein-journals.orgnih.gov While these are typically used for forming biaryl systems, the principles can be adapted for the introduction of functional groups.

The Sonogashira coupling, for example, can be used to couple aryl halides with alkynes. The aryl-iodide functionality of methyl 4-iodobenzoate (B1621894) can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene (B32187) to form dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. wikipedia.org The development of transition metal-catalyzed methods for carbon-halogen bond formation is a growing field, offering alternatives to traditional halogenation methods that often require harsh conditions. researchgate.netdntb.gov.ua These catalytic approaches can provide higher regioselectivity and functional group tolerance. researchgate.net

Direct Functionalization Methods on the Aromatic Ring

Direct C-H bond functionalization represents a highly efficient and atom-economical strategy for synthesizing complex organic molecules. researchgate.netmdpi.com This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents. mdpi.com Transition metal catalysis is a key enabler for the direct activation of otherwise unreactive C-H bonds. researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. beilstein-journals.orgnih.gov In this method, a directing group on the aromatic ring coordinates to a metal, facilitating deprotonation and subsequent reaction with an electrophile at the ortho position. The O-carbamate group is one of the most powerful directing groups for this purpose. nih.gov While this method is primarily for ortho-functionalization, recent advances have also enabled meta-C-H functionalization. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts.

For esterification reactions, factors such as the choice of acid catalyst, reaction temperature, and reaction time can be fine-tuned. For example, in the synthesis of dihydrobenzofuran neolignans, the optimization of a silver(I)-promoted oxidative coupling reaction involved screening different oxidants, solvents, and reaction times. scielo.brchemrxiv.org It was found that using acetonitrile (B52724) as a solvent and reducing the reaction time from 20 to 4 hours could be achieved without a significant loss in conversion and selectivity. scielo.brchemrxiv.org

In halogenation reactions, the choice of halogenating agent, catalyst, and solvent can significantly impact the regioselectivity and yield. For instance, in the bromination of 2-methylpropane, the use of light induction at 25°C leads to a high selectivity for the 2-bromo product. libretexts.org Similarly, in the synthesis of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid, the addition of an inorganic or organic acid before the halogenation step was found to improve reactivity and yield. google.com

The Taguchi experimental design method is a statistical approach that can be employed to systematically optimize multiple reaction parameters simultaneously. This method was successfully used to optimize the synthesis of 4,6-dihydroxy-2-methylpyrimidine, achieving a maximum yield of 88.5% by optimizing the concentration of the base, reaction time, and molar ratio of reactants. researchgate.net

Interactive Data Table: Synthesis Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Esterification Catalyst | Sulfuric Acid | Tosic Acid | Lewis Acid | Sulfuric Acid chemicalbook.com |

| Halogenation Catalyst | Iron | Aluminum Chloride | Lewis Acid | Lewis Acid google.com |

| Solvent | Methanol | Acetonitrile | Dichloromethane | Acetonitrile scielo.brchemrxiv.org |

| Reaction Time | 2.5 hours | 4 hours | 20 hours | 4 hours scielo.brchemrxiv.org |

Chemical Reactivity and Mechanistic Investigations of Methyl 2,6 Dichloro 4 Iodobenzoate

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the aryl ring of methyl 2,6-dichloro-4-iodobenzoate are influenced by the nature of the leaving group and the activation provided by the electron-withdrawing ester function.

Reactivity of Chlorine Atoms

The chlorine atoms at the 2- and 6-positions are sterically hindered by the adjacent methyl ester group. While aryl chlorides are generally less reactive than aryl iodides in SNAr reactions, the presence of the strongly deactivating ester group can facilitate substitution under forcing conditions. However, direct displacement of the chlorine atoms by common nucleophiles is challenging and often requires high temperatures or the use of highly reactive nucleophiles. In many instances, the reactivity at the iodine position precedes substitution at the chlorinated positions.

Reactivity of the Iodine Atom

The carbon-iodine bond is the weakest among the carbon-halogen bonds in this molecule, making the iodine atom the most probable leaving group in nucleophilic aromatic substitution reactions. The greater polarizability and better leaving group ability of iodide compared to chloride favor substitution at the C-4 position. For instance, in reactions with certain nucleophiles, selective displacement of the iodide can be achieved.

A notable example is the halogen exchange reaction, a type of nucleophilic substitution, where the iodide is replaced by another halide. In a documented procedure, this compound was heated with lithium iodide in a mixture of pyridine (B92270) and water at 130°C for 30 hours, leading to the substitution of the iodine atom. google.comgoogle.com.na This type of exchange, often referred to as a Finkelstein-type reaction for aryl halides, highlights the preferential reactivity of the C-I bond under these conditions. nih.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for the formation of organometallic reagents, and its regioselectivity on polyhalogenated substrates is dictated by kinetic and thermodynamic factors. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Reactivity at the Iodine Position

The iodine atom at the C-4 position is the primary site for metal-halogen exchange due to the high propensity of iodine to exchange with organometallic reagents. wikipedia.org This selectivity is kinetically controlled and allows for the formation of a 4-metallated-2,6-dichlorobenzoate species. Reagents like n-butyllithium or isopropylmagnesium chloride can selectively replace the iodine atom with a metal (lithium or magnesium) at low temperatures, leaving the chloro substituents intact. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with various electrophiles to introduce new functional groups at the C-4 position. The use of organomagnesium ate complexes, such as tributylmagnesate (nBu₃MgLi), has been shown to facilitate efficient iodine-magnesium exchange at temperatures as low as -78 °C. organic-chemistry.org

Reactivity at the Chlorine Positions

Metal-halogen exchange at the chlorine positions is significantly less favorable than at the iodine position and generally requires more forcing conditions or specialized reagents. wikipedia.org The stronger carbon-chlorine bond and the lower stability of the resulting aryl anion make this process kinetically and thermodynamically disfavored compared to the iodine exchange. Consequently, achieving selective metal-halogen exchange at the C-2 or C-6 position in the presence of the C-4 iodo group is not a standard synthetic strategy.

Cross-Coupling Chemistry Involving the Aryl-Iodide Moiety

The differential reactivity of aryl halides (I > Br > Cl) is a cornerstone of modern cross-coupling chemistry, enabling selective functionalization of polyhalogenated aromatic compounds. uwindsor.ca The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions.

This selectivity allows for the strategic introduction of various substituents at the C-4 position while preserving the chlorine atoms for potential subsequent transformations. A wide range of palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, can be performed selectively at the C-I bond. uwindsor.caacs.org The success of these reactions often depends on the choice of palladium catalyst, ligands, and reaction conditions to ensure high selectivity and yield. nih.govacs.orgorganic-chemistry.org For instance, catalyst systems based on biarylphosphine ligands have been shown to be effective for the coupling of aryl iodides with various amines. acs.org

Below is a table summarizing the expected selective cross-coupling reactions at the aryl-iodide position of this compound based on established palladium catalysis principles.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | 4-Aryl/Vinyl-2,6-dichlorobenzoate |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Methyl 2,6-dichloro-4-vinylbenzoate derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 4-Alkynyl-2,6-dichlorobenzoate |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃ / BINAP or Xantphos | 4-Amino-2,6-dichlorobenzoate derivative |

| Negishi Coupling | Organozinc Reagent | Pd₂(dba)₃ / PCyp₃ | 4-Alkyl/Aryl-2,6-dichlorobenzoate |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org For this compound, this reaction selectively occurs at the iodine-bearing carbon.

Generally, the reaction involves a palladium(0) catalyst, a base, and a suitable solvent. The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. libretexts.org This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The steric hindrance from the two ortho-chloro substituents can impact the reaction rate, often necessitating the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. researchgate.net Common catalysts include palladium(II) acetate (B1210297) [Pd(OAc)2] with a phosphine ligand like RuPhos, or pre-formed palladium complexes. nih.gov A variety of bases such as sodium carbonate (Na2CO3), potassium phosphate (B84403) (K3PO4), and cesium carbonate (Cs2CO3) can be employed, with the choice often depending on the specific substrates and catalyst system. fishersci.co.uknih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | 85 | nih.gov |

| NiCl2(PCy3)2 | K3PO4 | Toluene | 110-130 | nih.gov |

| Pd(PPh3)4 | K2CO3 | Toluene/Water | 80-100 | fishersci.co.uk |

This table provides general conditions and may require optimization for specific substrates.

Stille Coupling Reactions

The Stille coupling reaction provides an alternative method for C-C bond formation by coupling the aryl iodide with an organotin reagent. Similar to the Suzuki-Miyaura coupling, the reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.

While effective, the toxicity of organotin reagents has led to a preference for other coupling methods like the Suzuki-Miyaura reaction in many applications. However, Stille coupling remains a valuable tool, particularly when the required organoboron compound is unstable or difficult to prepare. The general principles of catalyst and ligand selection are similar to those for Suzuki-Miyaura coupling, with catalysts like Pd(PPh3)4 being commonly used.

Sonogashira Coupling Transformations

The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.org The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) species is the first step. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting palladium complex affords the arylated alkyne and regenerates the active palladium catalyst. beilstein-journals.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgnih.gov

For a di-substituted aryl halide like 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs selectively at the more reactive carbon-iodine bond. libretexts.org This selectivity is expected to be mirrored in the case of this compound.

Table 2: Typical Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Reference |

| Pd(PPh3)2Cl2 / CuI | Amine (e.g., Et3N, piperidine) | THF or DMF | Room Temp to Reflux | libretexts.orgorganic-chemistry.org |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature | nih.gov |

| Pd(OAc)2 / P(p-tol)3 | DBU | THF | Not specified | beilstein-journals.org |

This table provides general conditions and may require optimization for specific substrates.

Other Palladium-Catalyzed Arylation Reactions

Beyond the aforementioned classic cross-coupling reactions, other palladium-catalyzed arylations can be envisioned for this compound. These include direct C-H arylation reactions where the aryl iodide couples with an unactivated C-H bond of another aromatic compound. nih.govresearchgate.net These reactions often require specific directing groups or highly active catalyst systems. mit.edu

Palladium-catalyzed N-arylation, also known as the Buchwald-Hartwig amination, could be employed to couple the aryl iodide with amines, amides, or other nitrogen-containing nucleophiles. nih.gov This provides a direct route to N-aryl compounds. Additionally, palladium-catalyzed α-arylation of carbonyl compounds or sulfones could be used to introduce the 2,6-dichloro-4-(methoxycarbonyl)phenyl group to these scaffolds. researchgate.net

Ester Group Transformations

The methyl ester group of this compound can undergo several common transformations.

Hydrolysis and Transesterification Reactions

Ester hydrolysis, the conversion of the ester to a carboxylic acid, can be achieved under acidic or basic conditions. youtube.com Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an alcohol, such as methanol (B129727) or ethanol. chemspider.com The reaction generally proceeds via a nucleophilic acyl substitution mechanism. However, the significant steric hindrance provided by the two ortho-chloro substituents in this compound can make the standard BAc2 mechanism (bimolecular base-catalyzed acyl-oxygen cleavage) very slow. stackexchange.com In such sterically hindered cases, an alternative BAl2 mechanism (bimolecular base-catalyzed alkyl-oxygen cleavage), where the nucleophile attacks the methyl carbon in an SN2 reaction, may become competitive or even dominant. stackexchange.com

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. The steric hindrance around the carbonyl group would also influence the rate of this reaction.

Reduction to Corresponding Alcohols

The methyl ester group can be reduced to the corresponding primary alcohol, (2,6-dichloro-4-iodophenyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by a second hydride addition to the intermediate aldehyde. Subsequent workup with water and acid neutralizes the reaction and protonates the resulting alkoxide to yield the alcohol. Given the reactivity of LiAlH4, it is crucial to perform the reaction under anhydrous conditions.

Oxidative and Reductive Processes

The chemical behavior of this compound under oxidative and reductive conditions is of significant interest for its application in the synthesis of complex molecules.

While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related iodobenzoic acid derivatives has been explored. For instance, 2-iodobenzoic acid can be converted to the hypervalent iodine reagent 2-iodoxybenzoic acid (IBX) through treatment with oxidizing agents like potassium bromate (B103136) or oxone. youtube.com IBX is a powerful oxidant capable of converting alcohols to aldehydes and ketones. youtube.com Similarly, the oxidation of para-iodobenzoic acid derivatives to the corresponding iodoxyaryl compounds has been investigated, particularly in the context of radiolabeling, although the stability of some of these oxidized species can be a challenge. mdpi.comnih.gov It is plausible that this compound could undergo similar transformations at the iodine center to form hypervalent iodine species, which would significantly expand its synthetic utility.

Reductive processes involving halogenated aromatic compounds often focus on dehalogenation. Anaerobic microbial reductive dehalogenation has been observed for polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins, where chlorine atoms are sequentially removed. nih.govnih.gov This process is crucial for the environmental remediation of these persistent organic pollutants. nih.gov While not a direct example involving this compound, these studies suggest that the carbon-chlorine bonds in the molecule could potentially undergo reductive cleavage under specific conditions. More relevant to synthetic applications, the selective reduction of one halogen over another is a key challenge. The differing reactivity of aryl halides (I > Br > Cl) in many catalytic systems suggests that the carbon-iodine bond in this compound would be the most susceptible to reduction.

Investigation of Reaction Kinetics and Catalysis Mechanisms

The sterically hindered nature of this compound, with two chlorine atoms flanking the ester group, significantly influences its reactivity in substitution and coupling reactions. Understanding the mechanistic pathways and kinetics of these transformations is crucial for optimizing reaction conditions and achieving desired outcomes.

The primary coupling reactions involving this compound are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. youtube.com This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com For sterically hindered substrates like this compound, the oxidative addition step can be rate-limiting. The choice of ligand on the palladium catalyst is critical to facilitate this step and prevent side reactions. rsc.org The presence of ortho substituents can also influence the selectivity of the reaction in polyhalogenated systems. nih.gov

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, also proceeds through a palladium-based catalytic cycle. wikipedia.orgnumberanalytics.com A copper(I) co-catalyst is often employed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgnumberanalytics.comorganic-chemistry.org The key steps are oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation, and reductive elimination. wikipedia.org For sterically demanding aryl halides, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and promote catalyst dissociation, leading to more efficient coupling. libretexts.org

Palladium-catalyzed amination (Buchwald-Hartwig amination) is another important transformation. The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination then affords the arylamine product. uwindsor.canih.gov For ortho-substituted aryl bromides, high yields of the primary arylamine can be achieved with minimal diarylation, likely due to the steric hindrance around the reaction center. acs.org Detailed mechanistic studies, often employing density functional theory (DFT), have been used to elucidate the elementary steps of these catalytic cycles, including oxidative addition, migratory insertion, and reductive elimination. nih.gov

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For palladium-catalyzed cross-coupling reactions, the kinetic behavior can be complex and highly dependent on the specific substrates, catalyst, and reaction conditions.

In studies of the palladium-catalyzed amination of aryl bromides, the oxidative addition of the aryl bromide to the palladium(0) complex was found to be the turnover-limiting step. uwindsor.ca The reaction rate can show a zero-order dependence on the concentration of the aryl halide and the amine, indicating that the catalyst activation or a subsequent step in the catalytic cycle is rate-determining under certain conditions. uwindsor.ca

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2,6 Dichloro 4 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H NMR, ¹³C NMR, or advanced NMR data for Methyl 2,6-dichloro-4-iodobenzoate were found in the public domain.

Proton (¹H) NMR Analysis

Detailed experimental ¹H NMR data, including chemical shifts and coupling constants for the aromatic protons and the methyl ester protons of this compound, are not available in published literature.

Carbon-13 (¹³C) NMR Analysis

Specific experimental ¹³C NMR data, which would identify the chemical shifts of the carbonyl carbon, the methyl carbon, and the distinct aromatic carbons of this compound, have not been publicly reported.

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)

There is no information available regarding the application of advanced NMR techniques such as COSY, HSQC, HMBC, or solid-state NMR for the structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No experimental IR or Raman spectra for this compound, which would provide information on the vibrational modes of its functional groups and aromatic ring, could be located.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Publicly accessible mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns for this compound, are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima and corresponding electronic transitions for this compound is not present in the scientific literature.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

Due to the lack of publicly available SCXRD data, a detailed analysis of the molecular geometry, conformation, intermolecular interactions, and crystal packing of this compound cannot be provided.

Determination of Molecular Geometry and Conformation

Without crystallographic data, it is not possible to present experimentally determined bond lengths, bond angles, and torsion angles. A theoretical discussion could be undertaken, but it would not be based on the empirical evidence requested.

Analysis of Intermolecular Interactions and Crystal Packing

The nature of intermolecular forces, such as halogen bonding or π-π stacking, which would govern the crystal packing, cannot be analyzed without the crystal structure.

Polymorphism and Co-crystallization Studies

There is no information in the public literature regarding any studies on the existence of different crystalline forms (polymorphs) or co-crystals of this compound.

Elemental Analysis for Empirical Formula Validation

While the empirical formula of this compound (C₈H₅Cl₂IO₂) can be calculated, specific experimental data from elemental analysis to validate this formula is not reported in the available literature. A theoretical composition would be:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 28.87% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 1.52% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 21.30% |

| Iodine | I | 126.90 | 1 | 126.90 | 38.12% |

| Oxygen | O | 16.00 | 2 | 32.00 | 9.61% |

| Total | 332.93 | 100.00% |

This table represents the theoretical elemental composition and does not constitute experimental validation.

Computational Chemistry and Theoretical Modeling of Methyl 2,6 Dichloro 4 Iodobenzoate

Density Functional Theory (DFT) Calculations

DFT is a fundamental computational method used to investigate the electronic structure of many-body systems. For Methyl 2,6-dichloro-4-iodobenzoate, DFT calculations would provide critical insights into its behavior at a molecular level.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-C bond connecting the ester group to the benzene (B151609) ring, and identify the most stable conformer.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides a deep understanding of a molecule's reactivity and properties. This involves examining the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Furthermore, mapping the charge distribution and molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes of this compound, each mode could be assigned to specific bond stretches, bends, and torsions within the molecule. Correlating these calculated frequencies with experimental spectroscopic data, if available, would serve to validate the accuracy of the computational model and aid in the interpretation of experimental spectra.

Reactivity Indices and Reaction Pathways

From the electronic structure data, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which provide quantitative measures of the molecule's reactivity. Computational modeling can also be employed to explore potential reaction pathways, for instance, by locating transition states for reactions involving this compound, thereby elucidating reaction mechanisms and predicting reaction outcomes.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound would involve simulating the motion of its atoms based on a force field, allowing for a broader exploration of its conformational space. This would provide insights into the molecule's flexibility and how it might behave in different environments, such as in a solvent.

Quantum Chemical Topology (QCT) and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as halogen bonding, hydrogen bonding, and van der Waals forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the proportion of the surface associated with each type of contact. This analysis is critical for understanding how molecules of this compound would pack in the solid state and which forces govern its crystal structure. Quantum Chemical Topology methods, like the Quantum Theory of Atoms in Molecules (QTAIM), could further characterize the nature of chemical bonds and non-covalent interactions within the system.

Without dedicated studies on this compound, the specific data for these analyses, including data tables of bond lengths, orbital energies, vibrational frequencies, and interaction percentages, remain unavailable.

Quantifying Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

In the absence of experimental data for this compound, we can hypothesize the types of intermolecular interactions that would be significant based on its molecular structure. The molecule possesses several key functional groups that would dictate its self-assembly:

Halogen Bond Donors: The iodine and chlorine atoms are potential halogen bond donors. The iodine atom, being larger and more polarizable, is expected to be the more potent halogen bond donor.

Halogen and Oxygen Atoms as Acceptors: The carbonyl oxygen and the halogen atoms themselves can act as halogen and hydrogen bond acceptors.

Aromatic System: The benzene ring can participate in π-stacking interactions.

Halogen Bonding: A primary interaction anticipated in the crystal structure of this compound is halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as the carbonyl oxygen or another halogen atom). The strength of this interaction depends on the polarizability of the halogen donor (I > Br > Cl > F) and the electron-withdrawing nature of the substituents on the aromatic ring. In this molecule, the two chlorine atoms would enhance the electrophilic character of the iodine atom.

Hydrogen Bonding: While the molecule itself lacks classical hydrogen bond donors (like -OH or -NH), weak C-H···O hydrogen bonds involving the methyl or aromatic C-H groups and the carbonyl oxygen are possible and often play a role in stabilizing crystal structures.

Hypothetical Interaction Parameters: To quantify these interactions, computational methods such as Density Functional Theory (DFT) would be employed. Key parameters that would be calculated are presented in the hypothetical table below.

| Interaction Type | Donor | Acceptor | Hypothetical Distance (Å) | Hypothetical Energy (kcal/mol) |

| Halogen Bond | C-I | O=C | 2.8 - 3.2 | -3 to -7 |

| Halogen Bond | C-I | Cl-C | 3.3 - 3.6 | -1 to -3 |

| Halogen Bond | C-Cl | O=C | 3.0 - 3.4 | -1 to -2.5 |

| Hydrogen Bond | C-H (methyl) | O=C | 2.4 - 2.8 | -0.5 to -1.5 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.4 - 3.8 | -1 to -3 |

This table is for illustrative purposes and the values are hypothetical, representing typical ranges for such interactions.

Visualization of Crystal Packing and Supramolecular Synthons

The visualization of the crystal packing would reveal how these individual intermolecular interactions guide the formation of a three-dimensional architecture. The concept of supramolecular synthons is crucial here. A supramolecular synthon is a structural unit within a supramolecular assembly that is formed by known and reliable intermolecular interactions.

For this compound, several key synthons could be anticipated:

Halogen-Bonded Chains or Dimers: The strong C-I···O=C halogen bonds could lead to the formation of one-dimensional chains or discrete dimeric structures.

Layered Structures: The planar aromatic rings might promote the formation of layered structures, with π-stacking interactions holding the layers together. The halogen bonds would then provide connectivity within the layers.

Without experimental crystallographic data, a definitive visualization is not possible. However, computational modeling could predict plausible packing arrangements. Such a visualization would typically be generated from the output of a crystal structure prediction study, highlighting the key intermolecular contacts.

Role As a Synthetic Intermediate and Precursor for Complex Molecular Architectures

Integration into Pharmaceutical Scaffolds

Methyl 2,6-dichloro-4-iodobenzoate has been identified in patent literature as a crucial starting material for the synthesis of complex pharmaceutical compounds, particularly those targeting inflammatory and immunological disorders. Its primary role is to provide the 2,6-dichloro-4-substituted benzoic acid core, which is a key structural motif in certain biologically active molecules.

Detailed research findings from patent documents outline its conversion to the corresponding carboxylic acid, 2,6-dichloro-4-iodobenzoic acid. This transformation is a critical first step in the synthesis of more complex drug candidates. google.comgoogle.com.nagoogle.com The process typically involves the hydrolysis of the methyl ester group. For instance, the compound is dissolved in pyridine (B92270), often mixed with water, and heated with an iodide salt such as lithium iodide or potassium iodide to facilitate the de-esterification. google.comgoogle.com.nagoogle.com

This resulting 2,6-dichloro-4-iodobenzoic acid intermediate is then used in the synthesis of:

Janus kinase (JAK) inhibitors , specifically targeting TYK2 kinase. These compounds are developed for the treatment of immunological diseases like psoriasis and inflammatory bowel disease. google.com.nagoogle.com

Antagonists for CD11/CD18 adhesion receptors . These molecules are investigated for their potential to treat a range of inflammatory conditions, including rheumatoid arthritis and psoriasis, by modulating cell-cell interactions in the immune system. google.com

The table below summarizes a typical synthetic transformation involving this compound as described in the pharmaceutical patent literature.

Interactive Data Table: Synthesis of 2,6-dichloro-4-iodobenzoic acid

| Starting Material | Reagents | Solvent | Conditions | Product | Application of Product | Source(s) |

|---|

Precursor for Agrochemical Compounds

Based on available public information, there are no specific, detailed examples of this compound being utilized as a direct precursor for the synthesis of agrochemical compounds such as herbicides, pesticides, or fungicides. While halogenated benzoic acid derivatives are a known class of molecules in agrochemistry, the specific application of this particular compound is not documented in the retrieved sources.

Building Block for Advanced Materials and Specialty Chemicals

There is currently a lack of specific documented evidence showing the use of this compound as a building block for advanced materials like polymers or metal-organic frameworks (MOFs), or in the synthesis of specialty chemicals. Its potential in these areas remains underexplored in the available literature.

Synthesis of Derivatized Analogs for Structure-Activity Relationship Studies

This compound is an important molecule for the generation of derivatized analogs used in structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The utility of this compound in SAR arises from its multifunctional nature, allowing chemists to systematically modify different parts of the molecule and evaluate the impact on biological activity.

The initial hydrolysis to 2,6-dichloro-4-iodobenzoic acid is the gateway to these studies. google.comgoogle.com.nagoogle.com From this intermediate, a library of analogs can be created:

The iodine atom at the 4-position is a versatile handle for introducing a wide variety of substituents through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings). This allows for the exploration of how different groups at this position affect the molecule's interaction with its biological target. Patent literature for JAK inhibitors, for example, describes related structures where the 4-position is substituted with groups like a cyano (-CN) group, indicating that the iodo-group is used as a reactive site for diversification. google.com

By serving as the foundational scaffold, this compound enables the systematic synthesis of a diverse set of analogs, which is essential for elucidating the structure-activity relationships needed to develop potent and selective therapeutic agents. google.comgoogle.com.nagoogle.com

Future Research Directions and Translational Impact

Exploration of Undiscovered Reactivity Modes

The reactivity of Methyl 2,6-dichloro-4-iodobenzoate is primarily centered around the transformations of its three halogen substituents and the ester functional group. While its use as an intermediate is documented, a vast potential for discovering new reactivity patterns remains. The presence of three distinct halogen atoms (two chlorine, one iodine) at sterically hindered positions on the benzene (B151609) ring offers a unique platform for investigating selective activation and functionalization.

Future research should focus on systematically exploring the selective palladium-catalyzed cross-coupling reactions at the C-I bond. While Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions have been reported, a detailed investigation into the influence of ligand and reaction conditions on selectivity and efficiency is warranted. For instance, the development of catalyst systems that can selectively activate the C-Cl bonds in the presence of the more reactive C-I bond, or vice-versa, would open up new synthetic pathways.

Furthermore, the potential for this molecule to participate in less common transition-metal-catalyzed reactions, such as C-H activation/functionalization at the C-3 and C-5 positions, remains largely unexplored. The electron-withdrawing nature of the substituents could influence the regioselectivity of such transformations. Investigating these undiscovered reactivity modes will not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the fundamental principles of selective catalysis.

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly crucial in modern organic synthesis. Future research concerning this compound should prioritize the development of more sustainable and environmentally benign synthetic and transformational methods.

A key area for improvement lies in the synthesis of the parent 2,6-dichloro-4-iodobenzoic acid. Traditional methods often involve multi-step procedures with stoichiometric and potentially hazardous reagents. A promising green alternative is the application of iridium-catalyzed C-H activation for the direct iodination of 2,6-dichlorobenzoic acid. This approach offers higher atom economy and avoids the use of harsh iodinating agents. Further research could focus on optimizing the catalyst loading, reaction medium (favoring greener solvents), and exploring the use of recyclable catalysts.

In the transformation of this compound, the use of iodine itself as a catalyst for various organic reactions is a burgeoning field of green chemistry. science.gov Exploring the potential of this compound to participate in iodine-catalyzed reactions, or developing reaction sequences that minimize waste and energy consumption, are important future directions. This includes the use of catalytic amounts of reagents, solvent-free reaction conditions, and energy-efficient activation methods like mechanochemistry or photochemistry.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and in silico design offer powerful tools for predicting the properties of novel molecules and guiding synthetic efforts. For this compound, computational studies can be instrumental in designing new derivatives with enhanced physical, chemical, or biological properties.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule. rsc.org By systematically modifying the substituents on the aromatic ring, it is possible to tune properties such as the molecule's redox potential, its ability to act as a halogen bond donor, or its reactivity in specific catalytic cycles. For example, computational screening could identify derivatives with optimized electronic properties for enhanced catalytic activity in specific reactions.

Quantitative Structure-Activity Relationship (QSAR) studies can also be applied, particularly if the derivatives are being designed for biological applications. nih.gov By correlating the structural features of a series of derivatives with their observed activity, predictive models can be built to guide the design of new compounds with improved potency or selectivity. For instance, if a particular derivative of this compound is found to have interesting biological activity, computational methods can be used to design analogs with potentially greater efficacy. nih.govresearchgate.net

Potential for Catalytic Applications in Organic Synthesis

The presence of a polarizable iodine atom on the aromatic ring of this compound suggests its potential to act as a catalyst itself, particularly in the realm of organocatalysis. Aryl iodides are known to act as catalysts in a variety of transformations, often through the formation of hypervalent iodine intermediates. researchgate.netscispace.com

Future research should investigate the catalytic activity of this compound and its derivatives in reactions such as the diacetoxylation of alkenes or as halogen-bond donors in Diels-Alder reactions. researchgate.netmdpi.com The steric and electronic properties of the two chlorine atoms and the methyl ester group could influence the catalytic efficiency and selectivity of such transformations. The design of chiral derivatives could also open the door to enantioselective catalytic processes.

Furthermore, the potential for this molecule to serve as a precursor to more complex organocatalysts is a promising avenue. The functional handles present on the molecule (ester and halogens) allow for its incorporation into larger, more sophisticated catalytic scaffolds. The development of such catalysts could lead to novel and efficient methods for a wide range of organic transformations, further solidifying the importance of this compound in the field of organic synthesis.

Q & A

Q. How can computational modeling predict the regioselectivity of iodination in methyl 2,6-dichlorobenzoate derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For this compound, the 4-position is electron-deficient due to meta-directing effects of chlorines, making it susceptible to electrophilic iodination. Solvent effects (e.g., acetic acid) should be included in simulations to refine activation energy barriers .

AI助科研之如何使用在问辅助实验(六)01:26

Q. What experimental strategies resolve contradictions in reported yields for similar benzoate ester syntheses?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., hydrolysis of ester groups under acidic conditions). Systematic optimization includes:

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediate degradation.

- DoE (Design of Experiments) : Vary catalyst loading (e.g., H₂SO₄), temperature, and solvent polarity to map yield trends.

- In Situ Quenching : Use NaHCO₃ to neutralize acids and stabilize intermediates .

Q. How does the steric and electronic profile of this compound influence its utility in cross-coupling reactions?

- Methodological Answer : The iodine atom enables participation in Ullmann or Suzuki-Miyaura couplings, but chlorine substituents may hinder catalyst accessibility. Palladium-based catalysts (e.g., Pd(PPh₃)₄) paired with bulky ligands (e.g., SPhos) mitigate steric hindrance. Computational analysis of Mulliken charges can predict reactive sites for bond formation .

Data Analysis and Interpretation

Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Use ANOVA to compare yields across multiple batches. For example, triplicate syntheses under identical conditions should yield RSD <5%. Outlier detection (e.g., Grubbs’ test) identifies batches compromised by unaccounted variables (e.g., moisture, oxygen). Include control reactions (e.g., omitting iodine) to confirm reaction specificity .

Q. How can crystallography resolve ambiguities in the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, the C-I bond length (~2.10 Å) and dihedral angles between aromatic rings confirm planarity. Compare with similar structures (e.g., methyl 4-iodobenzoate) to identify packing differences .

Experimental Design

Q. What safety protocols are critical when handling this compound in aqueous vs. organic phases?

- Methodological Answer :

Q. How can isotopic labeling (e.g., ¹³C or ²H) track metabolic pathways of this compound in biological studies?

- Methodological Answer : Synthesize labeled analogs via:

- ¹³C-Labeling : Use K¹³CN in nitration steps.

- ²H-Labeling : Deuterated solvents (e.g., D₂O) in hydrolysis.

LC-MS/MS with SRM (Selected Reaction Monitoring) quantifies labeled metabolites in vitro .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 340.45 g/mol (C₈H₅Cl₂IO₂) | |

| Melting Point | 114–116°C (analog data) | |

| ESI-MS (m/z) | [M+H⁺] = 341.85 | |

| ¹H-NMR (CDCl₃) | δ 3.92 (s, 3H, OCH₃), 7.65 (s, 2H, Ar-H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。